molecular formula C9H7F3O4 B2820229 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid CAS No. 1214378-55-8

2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid

Cat. No.: B2820229
CAS No.: 1214378-55-8
M. Wt: 236.146
InChI Key: CANNFMISEMEBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid is an organic compound with the molecular formula C9H7F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
  • 4-Hydroxy-3-(trifluoromethoxy)phenylacetic acid
  • 3-(Trifluoromethoxy)phenylacetic acid

Comparison: Compared to similar compounds, 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid is unique due to the specific positioning of the hydroxy and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANNFMISEMEBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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